molecular formula C18H13F3N6O6 B11516373 N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

Cat. No.: B11516373
M. Wt: 466.3 g/mol
InChI Key: RWLMDBPZHOMCKK-UHFFFAOYSA-N
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Description

N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1,5-difluoro-2,4-dinitrobenzene is reacted with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dichloromethane and bases such as diisopropylethylamine to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon with hydrogen gas.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE involves interactions with specific molecular targets. The nitro groups and quinoline moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-N1-(5-NITROQUINOLIN-8-YL)ETHANE-1,2-DIAMINE is unique due to the combination of nitro groups, a trifluoromethyl group, and a quinoline moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H13F3N6O6

Molecular Weight

466.3 g/mol

IUPAC Name

N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine

InChI

InChI=1S/C18H13F3N6O6/c19-18(20,21)10-8-14(26(30)31)17(15(9-10)27(32)33)24-7-6-22-12-3-4-13(25(28)29)11-2-1-5-23-16(11)12/h1-5,8-9,22,24H,6-7H2

InChI Key

RWLMDBPZHOMCKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NCCNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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